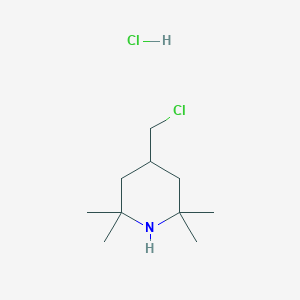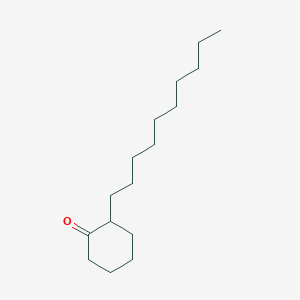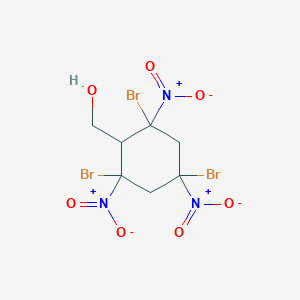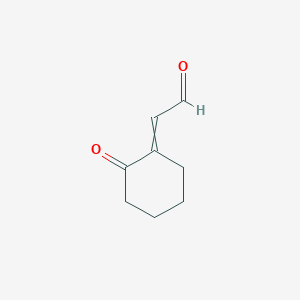![molecular formula C28H26N4O2S2 B14597191 2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide] CAS No. 61260-34-2](/img/structure/B14597191.png)
2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is a complex organic compound characterized by the presence of disulfide bonds and aniline groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] typically involves the reaction of 4-anilinophenyl acetamide with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] involves its interaction with molecular targets through its disulfide bonds and aniline groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology.
類似化合物との比較
Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[N-(4-anilinophenyl)acetamide] is unique due to its specific combination of disulfide bonds and aniline groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
61260-34-2 |
|---|---|
分子式 |
C28H26N4O2S2 |
分子量 |
514.7 g/mol |
IUPAC名 |
2-[[2-(4-anilinoanilino)-2-oxoethyl]disulfanyl]-N-(4-anilinophenyl)acetamide |
InChI |
InChI=1S/C28H26N4O2S2/c33-27(31-25-15-11-23(12-16-25)29-21-7-3-1-4-8-21)19-35-36-20-28(34)32-26-17-13-24(14-18-26)30-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2,(H,31,33)(H,32,34) |
InChIキー |
UYUOJVNQZVGVFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CSSCC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
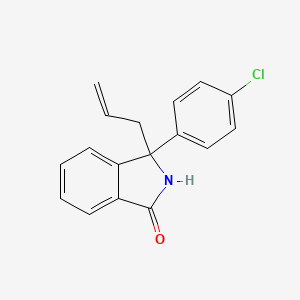

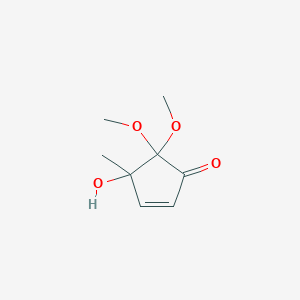
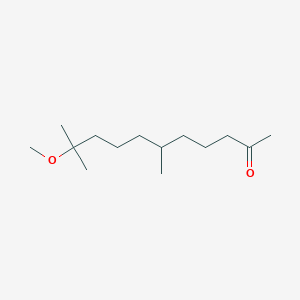
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
